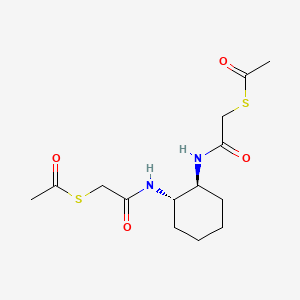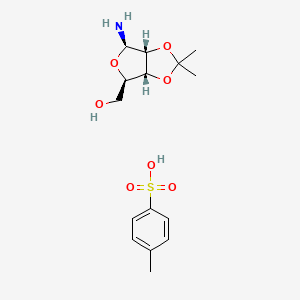
1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-galactopyranosyl)-D-galactopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-galactopyranosyl)-D-galactopyranose is a complex carbohydrate derivative. This compound is a disaccharide, meaning it consists of two monosaccharide units linked together. The acetyl groups attached to the hydroxyl groups of the galactopyranose units make it a fully acetylated derivative, which is often used in synthetic organic chemistry for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-galactopyranosyl)-D-galactopyranose typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-galactopyranose are protected by acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Glycosylation: The protected galactopyranose is then subjected to glycosylation to form the disaccharide. This step often involves the use of a glycosyl donor and a glycosyl acceptor in the presence of a promoter like silver triflate.
Final Acetylation: The resulting disaccharide is further acetylated to ensure all hydroxyl groups are protected.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To handle large volumes and ensure consistent quality.
Purification: Techniques such as crystallization, chromatography, or recrystallization are employed to purify the final product.
Quality Control: Rigorous testing to ensure the purity and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-galactopyranosyl)-D-galactopyranose can undergo several types of chemical reactions:
Hydrolysis: The acetyl groups can be removed by hydrolysis using acidic or basic conditions, yielding the free hydroxyl groups.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents used.
Reduction: Reduction reactions can modify the functional groups, potentially converting carbonyl groups to alcohols.
Common Reagents and Conditions
Hydrolysis: Acetic acid or sodium hydroxide.
Oxidation: Periodic acid or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
Hydrolysis: Free galactopyranose units.
Oxidation: Aldonic acids or other oxidized derivatives.
Reduction: Reduced sugar derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-galactopyranosyl)-D-galactopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cell recognition and signaling due to its carbohydrate structure.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and vaccine development.
Industry: Utilized in the production of specialty chemicals and as a precursor in various synthetic processes.
Wirkmechanismus
The mechanism of action of 1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-galactopyranosyl)-D-galactopyranose involves its interaction with specific molecular targets:
Molecular Targets: Enzymes that recognize carbohydrate structures, such as glycosidases and glycosyltransferases.
Pathways Involved: The compound can participate in glycosylation reactions, affecting various biological pathways related to cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,6-Penta-O-acetyl-D-galactopyranose: A fully acetylated monosaccharide.
1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-glucopyranosyl)-D-galactopyranose: A similar disaccharide with glucose instead of galactose.
Uniqueness
1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-galactopyranosyl)-D-galactopyranose is unique due to its specific acetylation pattern and the presence of two galactopyranose units. This structure provides distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific synthetic and research applications.
Eigenschaften
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[(3R,4S,5S,6R)-2,3,5-triacetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(41-15(5)33)25(42-16(6)34)28(46-19)47-24-22(40-14(4)32)20(10-38-12(2)30)45-27(44-18(8)36)26(24)43-17(7)35/h19-28H,9-10H2,1-8H3/t19-,20-,21+,22+,23+,24+,25-,26-,27?,28-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQUPCAOOLXBPP-FRVWXVAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H]([C@H](OC([C@@H]2OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O19 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858437 |
Source


|
| Record name | 1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl)-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123809-61-0 |
Source


|
| Record name | 1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl)-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[6-(Trimethylammonium)hexyl] Methanethiosulfonate Bromide](/img/structure/B561788.png)











![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B561809.png)

